5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
CAS No.:
Cat. No.: VC16571159
Molecular Formula: C22H28O11
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28O11 |
|---|---|
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
| Standard InChI | InChI=1S/C22H28O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-5,8,12-15,17-24,26-29H,6-7H2,1H3/t12?,13?,14-,15?,17-,18?,19+,20-,21?,22-/m1/s1 |
| Standard InChI Key | LKBBPOIXBVKXRY-TYQBUGQFSA-N |
| Isomeric SMILES | COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
| Canonical SMILES | COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a hexahydrochromen-4-one core (a partially saturated chromone system) substituted with:
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A 4-hydroxyphenyl group at position 3
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A methoxy group at position 6
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A glucopyranosyl unit (via β-glycosidic linkage) at position 7
The glucosyl moiety is defined by the stereochemistry (2R,3R,4S,5S,6R), consistent with β-D-glucopyranose . The molecular formula is C<sub>22</sub>H<sub>26</sub>O<sub>11</sub>, with a calculated molecular weight of 466.44 g/mol, though discrepancies exist in literature (e.g., 462.4 g/mol in PubChem entries for similar structures) .
Spectroscopic Data
While explicit NMR/UV data for this compound are unavailable, analogs provide reference benchmarks:
The glucosyl unit’s presence is confirmed by characteristic fragments at m/z 162 (C<sub>6</sub>H<sub>10</sub>O<sub>5</sub>) .
Natural Occurrence and Biosynthesis
Biological Sources
Structurally related compounds are reported in:
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Crocus minimus: Produces 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-glucosylchromen-4-one .
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Dracocephalum tanguticum: Contains analogous chromones with methoxy and glycosyl groups .
Biosynthetic Pathway
The compound likely originates from the flavonoid pathway:
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Phenylpropanoid precursor: 4-Coumaroyl-CoA forms the aromatic backbone.
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Chalcone synthase mediates cyclization to naringenin-chalcone.
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Chromone formation: Oxidation at C2/C3 and keto-enol tautomerization.
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O-Glycosylation: UDP-glucose-dependent glycosyltransferases attach the glucosyl unit .
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Moderate in polar solvents (e.g., methanol, DMSO) |
| LogP | ~1.2 (estimated via PubChem ) |
| Stability | pH-sensitive (degrades <pH 3) |
Glycosylation enhances water solubility compared to aglycones (e.g., logP reduction by ~1.5 units) .
Analytical Challenges and Advances
Chromatographic Separation
Mass Spectrometric Differentiation
Isomeric glucosides (e.g., C7 vs. C8 substitution) are distinguishable via MS<sup>2</sup> fragmentation patterns:
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 303.0500 | [Aglycone + CH<sub>3</sub>O − H]⁻ |
| 162.0525 | C<sub>6</sub>H<sub>10</sub>O<sub>5</sub> (glucosyl) |
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